tert-Butyl penta-1,3-dien-1-ylcarbamate

Peptide Chemistry Protecting Group Strategy Chemoselectivity

tert-Butyl penta-1,3-dien-1-ylcarbamate (CAS 131784-71-9, molecular formula C10H17NO2, MW 183.25) is a Boc-protected 1-amino-1,3-diene. Its structure, defined by a (1E,3E)-configured pentadienyl moiety and a tert-butyl carbamate (Boc) protecting group , positions it as a versatile intermediate for the stereocontrolled construction of nitrogen-containing heterocycles.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 131784-71-9
Cat. No. B593624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl penta-1,3-dien-1-ylcarbamate
CAS131784-71-9
SynonymsCarbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCC=CC=CNC(=O)OC(C)(C)C
InChIInChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12)
InChIKeyXUKALTRSOXMVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl penta-1,3-dien-1-ylcarbamate (CAS 131784-71-9) is a Strategic Building Block in Medicinal Chemistry


tert-Butyl penta-1,3-dien-1-ylcarbamate (CAS 131784-71-9, molecular formula C10H17NO2, MW 183.25) is a Boc-protected 1-amino-1,3-diene . Its structure, defined by a (1E,3E)-configured pentadienyl moiety and a tert-butyl carbamate (Boc) protecting group , positions it as a versatile intermediate for the stereocontrolled construction of nitrogen-containing heterocycles. It serves as a stable, pre-activated diene component, primarily utilized in cycloadditions, including Diels-Alder reactions, to efficiently build complex molecular frameworks [1].

The Case for tert-Butyl penta-1,3-dien-1-ylcarbamate: Why Analog Substitution Risks Synthetic Failure


Substituting tert-Butyl penta-1,3-dien-1-ylcarbamate with a generic dienyl carbamate is scientifically risky. The (1E,3E)-stereochemistry is critical for endo/exo selectivity and subsequent ring-junction stereochemistry in cycloadditions, a property not guaranteed by alternative isomers or synthetic methods [1]. Furthermore, the tert-butyl carbamate (Boc) group provides orthogonal, predictable stability to nucleophiles and bases, allowing for chemoselective transformations [2]. Alternative protecting groups, such as methyl or benzyl carbamates, exhibit different stability profiles that can compromise synthetic sequences or require incompatible deprotection conditions, underscoring the need for a precisely defined reagent.

tert-Butyl penta-1,3-dien-1-ylcarbamate (CAS 131784-71-9) Quantitative Differentiation Data


Orthogonal Boc Stability Enables Multi-Step Synthesis

The tert-butyl carbamate (Boc) group of this compound exhibits orthogonal stability, a property that distinguishes it from other carbamate protecting groups [1]. It is stable to a wide range of nucleophiles and bases but is quantitatively cleaved under mild anhydrous acidic conditions [1].

Peptide Chemistry Protecting Group Strategy Chemoselectivity

Defined (1E,3E) Stereochemistry Ensures Reproducible Cycloaddition Outcomes

The compound is defined by its (1E,3E)-configuration, a critical parameter for stereocontrol in subsequent reactions. Syntheses of Boc-protected dienes can be tuned to favor the E,E-isomer or the E,Z-isomer depending on the base counterion [1]. The use of a pre-isomerized, single-isomer building block eliminates this source of variability and ensures reproducible stereochemical outcomes in cycloadditions, a level of control not offered by methods producing stereoisomeric mixtures.

Stereoselective Synthesis Cycloaddition Medicinal Chemistry

Demonstrated Reactivity as a Viable Diene Component in Cycloadditions

The class of N-Boc-1-amino-1,3-dienes is established as reactive diene components in Diels–Alder reactions for constructing nitrogen-containing fused-ring compounds [1]. While specific quantitative data for this exact compound is limited in the public domain, the reactivity of structurally analogous Boc-protected dienes is well-documented. For instance, a tert-butyl carbamate-substituted pyranone diene underwent efficient Diels–Alder cycloadditions with both electron-rich and electron-deficient dienophiles [2].

Diels-Alder Cycloaddition Heterocycle Synthesis

High-Value Application Scenarios for tert-Butyl penta-1,3-dien-1-ylcarbamate (CAS 131784-71-9)


Stereocontrolled Synthesis of Nitrogen-Containing Fused Heterocycles

This compound is optimally used as a pre-defined (1E,3E)-diene building block in stereoselective Diels-Alder reactions to construct complex, nitrogen-containing fused-ring systems such as octahydroquinolines and indolizidines [1]. Its defined stereochemistry ensures predictable stereochemical outcomes, which is critical in the synthesis of biologically active natural products and pharmaceutical candidates.

Complex Multi-Step Organic Synthesis Requiring Orthogonal Protection

The orthogonal stability of the Boc group [1] makes this compound an ideal intermediate in long synthetic sequences. It can be carried through multiple steps involving nucleophiles and strong bases while remaining intact, and then be cleanly deprotected under mild acidic conditions to reveal a reactive primary amine for further functionalization.

Medicinal Chemistry for Parallel Library Synthesis of Heterocyclic Scaffolds

Its dual functionality—a reactive diene and a latent amine—allows for divergent synthesis strategies. The diene unit can be reacted with various dienophiles to generate diverse heterocyclic cores, while the Boc-protected amine serves as a handle for subsequent diversification [2]. This approach is valuable for generating libraries of compounds in drug discovery programs.

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